2-Linoleoylglycerol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-linoleoylglycerol and related monoacylglycerols (2-MAGs) often involves enzymatic reactions using immobilized lipase, which has specific activity on the sn-1 and 3 positions of the triacylglycerol structure. This method has been used to synthesize structured lipids from canarium oil, showing a high composition of unsaturated fatty acids such as oleic and linoleic acids in the resulting 2-MAGs (Rahman et al., 2015).

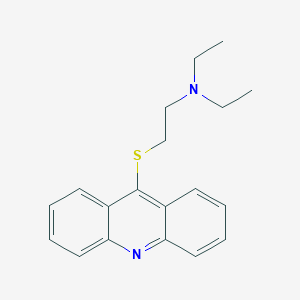

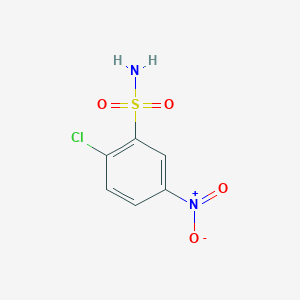

Molecular Structure Analysis

The molecular structure of 2-linoleoylglycerol and its congeners has been explored in the context of their relationship with other endogenous monoacylglycerols and their signaling pathways. Despite not binding orthosterically to cannabinoid receptors, they are reported to potentiate the activity of 2-arachidonoylglycerol (2-AG) through inhibition of 2-AG degradation, a phenomenon known as the 'entourage effect' (Murataeva et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-linoleoylglycerol are integral to understanding its role in biological systems and potential applications. For example, 2-AG and its congeners, including 2-linoleoylglycerol, can inhibit the production of tumor necrosis factor-alpha in murine macrophages and in mice, demonstrating significant biological activity (Gallily et al., 2000).

Physical Properties Analysis

The physical behavior of triacylglycerols containing linoleate and linolenate, as proxies for 2-linoleoylglycerol, has been studied to better understand their role in biological membranes and their polymorphic characteristics. This research sheds light on how these compounds pack and their thermal properties, which are crucial for their function in biological systems and industrial applications (Di & Small, 1995).

Chemical Properties Analysis

The oxidation stability of triacylglycerols containing linoleic acid in different positions, including those similar to 2-linoleoylglycerol, has been investigated to determine the effect of fatty acid position on their autoxidation rates. These studies help in understanding the oxidative stability and decomposition pathways of such compounds, which is important for their storage, handling, and application in various industries (Neff & El-Agaimy, 1996).

Applications De Recherche Scientifique

Nutritional Science

- Application : 2-LG is used in combination with sn-2 palmitic triacylglycerols (TAGs) in human milk fat substitute (HMFS) to study its impact on bile acid (BA) metabolism and intestinal microbiota composition .

- Methods : The study was conducted on newly-weaned Sprague–Dawley rats after four weeks of high-fat feeding .

- Results : HMFS-fed rats had significantly increased contents of several hepatic primary BAs and ileal primary BAs. The study also found that increasing sn-2 palmitic TAGs and OPL to OPO ratio in HMFS altered the microbiota composition in rats .

Botany

- Application : 2-LG is identified as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta (Cycadaceae) .

- Methods : The HIF was isolated using bioassay-based isolation, and the active principle was characterized as a mixture of diacylglycerols (DAGs), mainly composed of 2-LG .

- Results : The synthesized 2-LG showed a clear HIF activity at 1 nmol (0.6 μg) disc−1 for the filamentous cells .

Pharmacology

- Application : 2-LG functions as a partial agonist at the CB1 receptor .

- Methods : The 2-LG response was benchmarked against 2-AG, AEA, and arachidonoyl-2′-chloroethylamide (a synthetic CB1 agonist) .

- Results : The 2-LG response was potentiated by JZL195, a drug that inhibits the hydrolysis of monoacylglycerols .

Endocrinology

- Application : 2-LG is identified as a GPR119 agonist that signals GLP-1 release in humans .

- Methods : The effect of 2-LG on the human CB1 receptor activity was evaluated in vitro using a cell-based reporter assay that couples CB1 receptor activation to the expression of the b-lactamase enzyme .

- Results : Administration of 2-LG to humans significantly increased plasma GLP-1 (0–25 min) when compared to the two controls, oleic acid and vehicle . This mechanism is likely to contribute to the known stimulatory effect of dietary fat on incretin secretion, and it indicates that GPR119 is a fat sensor .

Neurology

- Application : 2-LG is a partial agonist of the human cannabinoid type 1 receptor that can suppress 2-Arachidonolyglycerol and Anandamide activity .

- Methods : The effect of 2-LG on the human CB1 receptor activity was evaluated in vitro using a cell-based reporter assay that couples CB1 receptor activation to the expression of the b-lactamase enzyme .

- Results : When benchmarked against 2-AG, AEA, and arachidonoyl-2¢-chloroethylamide (a synthetic CB1 agonist), 2-LG functions as a partial agonist at the CB1 receptor . The 2-LG response was potentiated by JZL195, a drug that inhibits the hydrolysis of monoacylglycerols .

Botany

- Application : 2-LG is identified as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta (Cycadaceae) .

- Methods : The HIF was isolated using bioassay-based isolation, and the active principle was characterized as a mixture of diacylglycerols (DAGs), mainly composed of 2-LG .

- Results : The synthesized 2-LG showed a clear HIF activity at 1 nmol (0.6 μg) disc−1 for the filamentous cells .

Lipidomics

- Application : 2-LG has been identified in Drosophila melanogaster (fruit fly) larval tissues, suggesting that this organism could be used as a model system for studying 2-acyl glycerol and N-acyl amide signaling .

- Methods : The identification was made using targeted lipidomics, a branch of metabolomics where the goal is to analyze the structure and function of cellular lipids .

- Results : The study identified 2-linoleoyl glycerol, 2-oleoyl glycerol, and 45 N-acyl amides in larval tissues .

Allergy and Immunology

- Application : 2-LG from Adenophora triphylla has been found to inhibit allergic response and inflammatory cytokine expression in mast cells, potentially reducing allergic asthma, atopic dermatitis, and rhinitis .

- Methods : The study likely involved in vitro testing of 2-LG on mast cells, which play a central role in allergic reactions .

- Results : The study suggests that 2-LG can suppress allergic responses and inflammatory cytokine expression .

Food Science

- Application : 1-oleoyl-2-palmitoyl-3-linoleoylglycerol (OPL), a key structural lipid in breast milk fat, plays a critical role in providing nutrients and energy for infants. OPL is more abundant in Chinese breast milk fat and might be better for Chinese infants’ growth .

- Methods : The effects of OPL on the nutritional properties and the regulation of intestinal microbiota in early life were further investigated in vivo (Micropterus salmoides) .

- Results : Dietary OPL-rich oil significantly increased the juvenile fish weight gain rate, protein content, and muscular polyunsaturated fatty acids, which in turn markedly altered the muscle texture in springiness and cohesiveness .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,3-dihydroxypropan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPGNWMPIFDNSD-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016998 | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/18:2(9Z,12Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Linoleoylglycerol | |

CAS RN |

3443-82-1 | |

| Record name | 2-Linoleoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 2-linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 2-LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OVH75512R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)